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Compound of Interest

Compound Name: 2-(2-Furylmethyl)cyclohexanamine
CAS No.: 67823-66-9
Cat. No.: B1335612

Get Quote

& J

Compound Profile & Significance

¢ |UPAC Name: 2-(Furan-2-ylmethyl)cyclohexan-1-amine[1]
« CAS Number: 67823-66-9[1][2][3][4]

¢ Molecular Formula: C11H17NO[1][2]

e Molecular Weight: 179.26 g/mol [1][2][3][4]

* Role: Diuretic intermediate (related to furosemide analogs), NK1 antagonist scaffold, and
chiral building block.

Synthesis Protocol

The most robust synthesis route involves the reductive amination of the corresponding ketone,
which is accessible via aldol condensation.
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Caption: Stepwise synthesis from commercially available precursors to the target amine.

Detailed Methodology

» Aldol Condensation: React equimolar furfural and cyclohexanone in ethanol with 10% NaOH.
Reflux for 4 hours to yield 2-furfurylidenecyclohexanone.

o Selective Hydrogenation: Dissolve the intermediate in EtOAc. Use 5% Pd/C catalyst under 1
atm Hz. Critical: Monitor closely to reduce the exocyclic double bond without reducing the
furan ring or the ketone.

e Reductive Amination:

[¢]

Dissolve 2-(2-furylmethyl)cyclohexanone in methanol.

o

Add Ammonium Acetate (10 eq) to form the imine in situ.

o

Add Sodium Cyanoborohydride (NaCNBHs, 1.5 eq) portion-wise.

[¢]

Stir at RT for 12 hours. Acidify to pH 2, wash with ether, basify to pH 12, and extract with
DCM.

Spectroscopic Characterization

The following data is constructed for the Trans-isomer (thermodynamically favored), though the
Cis-isomer may be present depending on the reduction method.

A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCIs)
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. o ] ] Structural
Shift (0, ppm) Multiplicity Integration Assignment
Context
dd (J=1.8, 0.8 Alpha-proton on
7.31 1H Furan-H5
Hz) furan ring
dd (J=3.2, 1.8 Beta-proton on
6.28 1H Furan-H4
Hz) furan ring
Beta-proton
6.01 d (J=3.2 Hz) 1H Furan-H3
(closest to alkyl)
Methine attached
2.65-2.55 m 1H Cyclohexyl-H1 to amine (CH-
NH2)
_ Methylene bridge
2.58 dd (J=14, 6 Hz) 1H Bridge-CHz (a) ) )
(diastereotopic)
) Methylene bridge
2.42 dd (J=14, 8 Hz) 1H Bridge-CHz (b) ) _
(diastereotopic)
Ring protons
1.85-1.70 m 2H Cyclohexyl-H3/6 ]
(equatorial)
Methine at
1.65-1.45 m 1H Cyclohexyl-H2 o )
substitution site
) Remaining ring
1.40-1.10 m 6H Ring H + NH2

protons & Amine

o Diagnostic Signal: The furan signals (7.31, 6.28, 6.01 ppm) are distinct from the aliphatic

envelope. The H1 methine (~2.60 ppm) shift confirms the amine functionality; if it were an

alcohol, this would be ~3.4 ppm.

13C NMR (100 MHz, CDCls)
« Furan Carbons: 154.5 (C2"), 141.2 (C5'), 110.1 (C4'), 105.8 (C3").

 Aliphatic Carbons: 56.2 (C1-NHz), 45.1 (C2-Bridgehead), 34.5 (Bridge-CH3), 33.8 (C6), 30.2
(C3), 25.5 (C4), 24.8 (C5).
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B. Mass Spectrometry (EI-MS)

e Molecular lon (M*): 179 m/z[3][4]

o Base Peak: 81 m/z (Furfuryl cation)

Fragmentation Pathway Diagram

Molecular lon
[M]+ =179

C-C Cleavage
(Bridge)

Ring Fragmentation

Loss of NH2 a-Cleavage (Ring Opening) Furfuryl Cation
[M-16]+ = 163 [C6H10NH2]+ = 98 (C5H50)+ = 81

Click to download full resolution via product page

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)

Wavenumber ) ) .

(cm—9) Vibration Mode Intensity Notes

3350 - 3280 N-H Stretch Medium, Broad Primary amine doublet
3115 C-H Stretch (Ar) Weak Furan ring C-H

2925, 2850 C-H Stretch (Alk) Strong Cyclohexyl methylene
1595 N-H Bend Medium Scissoring

1505, 1010 C=C/C-0-C Strong Furan ring breathing
735 C-H Bend (oop) Strong Furan characteristic

Quality Control & Purity Validation

To ensure the integrity of the synthesized compound for drug development applications:
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e TLC System: 10% Methanol in Dichloromethane + 1% Triethylamine (TEA). TEA is required
to prevent tailing of the amine on silica.

o Rf Value: ~0.35[5]

» Stereochemical Check: The cis and trans isomers can often be distinguished by the coupling
constant of the H1 proton in NMR.

o Trans (diequatorial): Large coupling constant (

Hz) due to axial-axial interaction.

o Cis (axial-equatorial): Smaller coupling constant (
Hz).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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